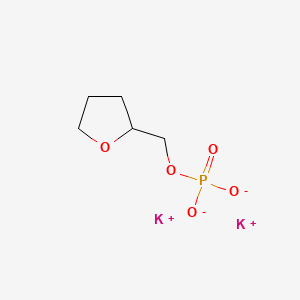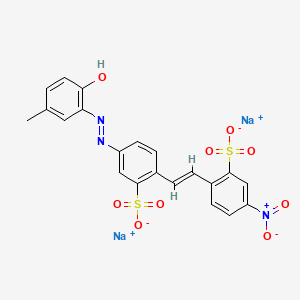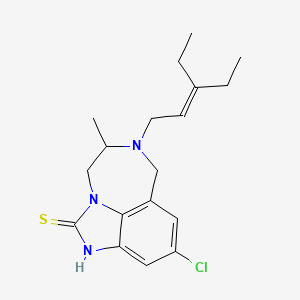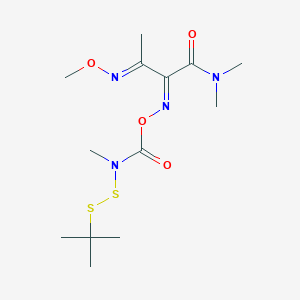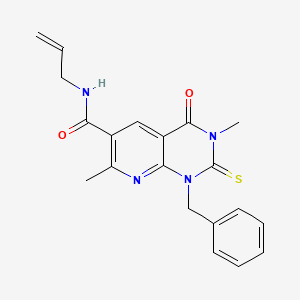
3-Pyrrolidinecarboxamide, N-(3-((2-(4-allyl-2-methoxyphenoxy)-1-oxoethyl)amino)propyl)-2,2,5,5-tetramethyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyrrolidinecarboxamide, N-(3-((2-(4-allyl-2-methoxyphenoxy)-1-oxoethyl)amino)propyl)-2,2,5,5-tetramethyl-, hydrochloride is a synthetic organic compound. It is characterized by its complex molecular structure, which includes a pyrrolidine ring, a carboxamide group, and several other functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrrolidinecarboxamide, N-(3-((2-(4-allyl-2-methoxyphenoxy)-1-oxoethyl)amino)propyl)-2,2,5,5-tetramethyl-, hydrochloride typically involves multiple steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Carboxamide Group: This step often involves the reaction of the pyrrolidine derivative with an amine or ammonia.
Functional Group Modifications: The allyl, methoxy, and other functional groups are introduced through various organic reactions such as alkylation, etherification, and acylation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the allyl group or other reactive sites.
Reduction: Reduction reactions could be used to modify the functional groups, such as reducing the carboxamide to an amine.
Substitution: Various substitution reactions can occur, especially at the aromatic ring or the pyrrolidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or ketones, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.
Biology
In biological research, the compound might be studied for its potential interactions with biological molecules, such as proteins or nucleic acids. It could serve as a probe or a ligand in biochemical assays.
Medicine
In medicine, the compound could be investigated for its pharmacological properties. It might have potential as a therapeutic agent, depending on its biological activity and mechanism of action.
Industry
In industry, the compound could be used in the development of new materials or as a specialty chemical in various applications.
Mécanisme D'action
The mechanism of action of 3-Pyrrolidinecarboxamide, N-(3-((2-(4-allyl-2-methoxyphenoxy)-1-oxoethyl)amino)propyl)-2,2,5,5-tetramethyl-, hydrochloride would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.
Receptor Binding: It could interact with cellular receptors, modulating their activity.
Pathway Modulation: The compound might affect various biochemical pathways, leading to changes in cellular function.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Pyrrolidinecarboxamide Derivatives: Other derivatives with different substituents on the pyrrolidine ring.
Phenoxyacetic Acid Derivatives: Compounds with similar phenoxyacetic acid moieties.
Tetramethyl Substituted Compounds: Molecules with similar tetramethyl groups.
Uniqueness
The uniqueness of 3-Pyrrolidinecarboxamide, N-(3-((2-(4-allyl-2-methoxyphenoxy)-1-oxoethyl)amino)propyl)-2,2,5,5-tetramethyl-, hydrochloride lies in its specific combination of functional groups and its potential biological activity
Propriétés
Numéro CAS |
102132-37-6 |
|---|---|
Formule moléculaire |
C24H38ClN3O4 |
Poids moléculaire |
468.0 g/mol |
Nom IUPAC |
N-[3-[[2-(2-methoxy-4-prop-2-enylphenoxy)acetyl]amino]propyl]-2,2,5,5-tetramethylpyrrolidine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C24H37N3O4.ClH/c1-7-9-17-10-11-19(20(14-17)30-6)31-16-21(28)25-12-8-13-26-22(29)18-15-23(2,3)27-24(18,4)5;/h7,10-11,14,18,27H,1,8-9,12-13,15-16H2,2-6H3,(H,25,28)(H,26,29);1H |
Clé InChI |
XUPFKGLHXBHFBR-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(C(N1)(C)C)C(=O)NCCCNC(=O)COC2=C(C=C(C=C2)CC=C)OC)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


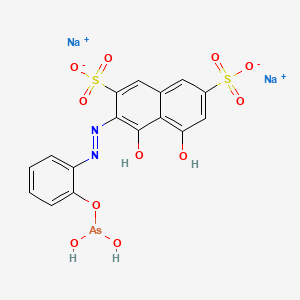
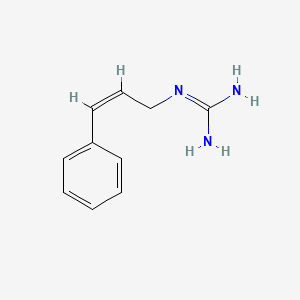

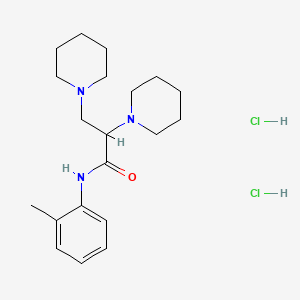
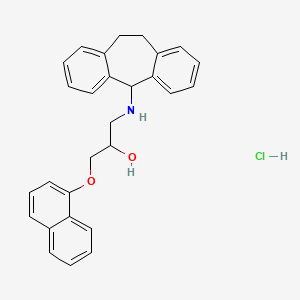
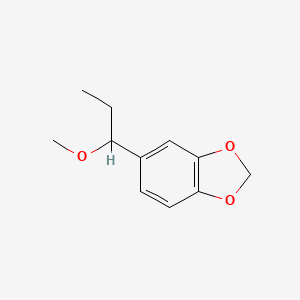
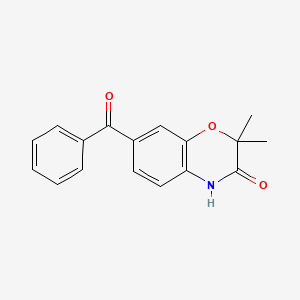
![(3aalpha,4beta,6aalpha)-Hexahydro-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one](/img/structure/B12704733.png)

